3,4-Dichlorofuran-2-carboxylic acid
Description
Properties
CAS No. |
69727-40-8 |
|---|---|
Molecular Formula |
C5H2Cl2O3 |
Molecular Weight |
180.97 g/mol |
IUPAC Name |
3,4-dichlorofuran-2-carboxylic acid |
InChI |
InChI=1S/C5H2Cl2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |
InChI Key |
UIBLWJMAOKDSRF-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(O1)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=C(C(=C(O1)C(=O)O)Cl)Cl |
Other CAS No. |
69727-40-8 |
solubility |
0.01 M |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six analogs based on structural motifs, functional groups, and applications.
Table 1: Comparative Analysis of 3,4-Dichlorofuran-2-carboxylic Acid and Analogues
Key Research Findings
Electron-Withdrawing Effects : The chlorine substituents in this compound increase electrophilicity compared to methyl or formyl groups in analogues (e.g., 3,4-dimethylthiophene-2-carboxylic acid or 4-formylfuran-2-carboxylic acid). This enhances reactivity in nucleophilic substitution or coupling reactions .
Ring System Influence : Thiophene-based analogues (e.g., 5-nitrothiophene-2-carboxylic acid) exhibit greater aromatic stability than furan derivatives due to sulfur’s electronegativity, affecting their metabolic persistence .
Toxicity Profile : 4-Formylfuran-2-carboxylic acid is the only analogue with documented acute toxicity (Category 4 across oral, dermal, and inhalation routes), highlighting the need for cautious handling in R&D settings .
Applications: Nitro-substituted acids: Used in synthesizing quinoxaline amides for antimicrobial agents . Caffeic Acid: Natural derivative with antioxidant properties, widely utilized in food and cosmetics . Pyrimidine derivatives: Potential in antiviral or anticancer drug development due to heterocyclic diversity .
Q & A
Q. What are the primary synthetic routes for 3,4-dichlorofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis of halogenated furan derivatives typically involves halogenation of precursor compounds, substitution reactions, or functional group transformations. For example, similar compounds like 3,5-dibromofuran-2-carboxylic acid are synthesized via bromination of furan-2-carboxylic acid using bromine in acidic media . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in halogenation steps .
- Temperature control : Moderate temperatures (e.g., 60–80°C) balance reactivity and side-product formation.
- Catalysts : Lewis acids (e.g., FeCl₃) may improve regioselectivity in halogenation .
Yield optimization should prioritize purity analysis (HPLC, NMR) and iterative adjustment of stoichiometric ratios.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Safety measures are derived from analogous halogenated furans:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks, as halogenated compounds may release toxic vapors during reactions .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
- Waste disposal : Follow local regulations for halogenated organic waste, including neutralization before disposal .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity by analyzing proton environments and carbon frameworks .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection .
- X-ray crystallography : Resolves crystal structure for definitive stereochemical assignment, though challenging due to small molecule size .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
- Solubility prediction : Tools like COSMO-RS estimate solubility in various solvents, aiding formulation design .
- LogP calculations : Predict lipophilicity to optimize pharmacokinetic properties in drug discovery .
Q. What strategies resolve contradictions in experimental data during reaction optimization?
- Design of Experiments (DoE) : Statistically isolates variables (e.g., temperature, catalyst loading) to identify root causes of yield inconsistencies .
- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, reducing ambiguity in endpoint determination .
- Cross-validation : Compare results across multiple analytical methods (e.g., HPLC vs. NMR) to confirm purity and structure .
Q. How can impurity profiles be minimized in large-scale synthesis of this compound?
- Chromatographic purification : Flash chromatography or preparative HPLC removes byproducts like dihalogenated isomers .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal purity .
- Process control : Monitor reaction kinetics to halt at optimal conversion points, preventing over-halogenation .
Q. What are the potential applications of this compound in material science?
- Polymer synthesis : As a monomer, its halogen groups enable crosslinking in heat-resistant polymers .
- Coordination chemistry : The carboxylic acid moiety can act as a ligand for metal-organic frameworks (MOFs) .
- Surface functionalization : Chlorine substituents facilitate covalent bonding to nanomaterials (e.g., graphene oxide) .
Methodological Resources
- Synthetic protocols : Refer to PubChem and DSSTox for validated reaction pathways and safety data .
- Safety compliance : Align with OSHA and EPA guidelines for halogenated compound handling .
- Data repositories : Use platforms like PubChem to cross-reference spectral data and physicochemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
